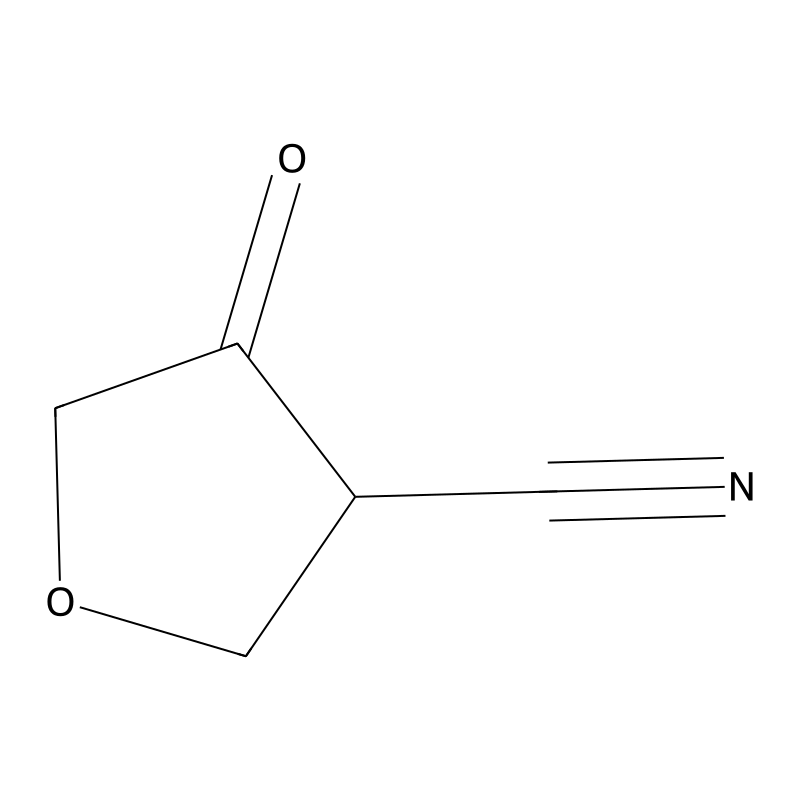4-Oxotetrahydrofuran-3-carbonitrile

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
4-Oxotetrahydrofuran-3-carbonitrile is an organic compound characterized by the molecular formula CHNO. This compound features a tetrahydrofuran ring with a carbonitrile group at the third position and a keto group at the fourth position, making it a versatile intermediate in organic synthesis. It appears as a colorless to pale yellow liquid with a faint odor, and its structure can be represented as follows:
textO ||C-C-C≡N / \ O C
- As with any unknown compound, it is advisable to handle 4-Oxotetrahydrofuran-3-carbonitrile with caution in a laboratory setting following standard protocols for handling potentially hazardous materials.
- Specific hazard information on flammability, reactivity, and toxicity is not available in retrieved sources [, ].
- Oxidation: The compound can be oxidized to form 4-oxotetrahydrofuran-3-carboxylic acid, utilizing reagents such as potassium permanganate in acidic conditions.
- Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride or through catalytic hydrogenation.
- Substitution: Under appropriate conditions, the nitrile group may undergo nucleophilic substitution reactions, allowing for the introduction of different functional groups.
These reactions make 4-oxotetrahydrofuran-3-carbonitrile a valuable building block in synthetic organic chemistry .
Research indicates that derivatives of 4-oxotetrahydrofuran-3-carbonitrile exhibit significant biological activity. They have been studied for their potential as:
- Antiviral Agents: Certain derivatives have shown effectiveness against viral infections.
- Anticancer Agents: Compounds derived from this structure have been investigated for their ability to inhibit cancer cell proliferation.
The biological mechanisms often involve interaction with specific enzymes and receptors, influencing metabolic pathways that lead to therapeutic effects .
The synthesis of 4-oxotetrahydrofuran-3-carbonitrile can be achieved through several methods:
- Condensation Reactions: One method involves the condensation of glycolic acid methyl ester with potassium tert-butylate in tetrahydrofuran under controlled temperatures.
- Cyclization Reactions: Another approach utilizes starting materials like 3-furancarboxamide and dehydrating agents to introduce the nitrile functionality.
These synthetic routes typically yield moderate to high purity products, with yields around 45% reported in some cases .
4-Oxotetrahydrofuran-3-carbonitrile finds applications across various fields:
- Organic Synthesis: It serves as an intermediate in the production of pharmaceuticals and agrochemicals.
- Biological Research: The compound is utilized in enzyme-catalyzed reaction studies and as a precursor for biologically active molecules.
- Industrial Uses: It is employed as a solvent and reagent in polymer production and other industrial processes .
Studies on the interactions of 4-oxotetrahydrofuran-3-carbonitrile with biological targets reveal its potential for modulating enzyme activity. The nitrile group can form hydrogen bonds, which may enhance binding affinity to target proteins. Additionally, metabolic transformations may lead to active metabolites that contribute to its biological effects .
Several compounds share structural similarities with 4-oxotetrahydrofuran-3-carbonitrile. Here are some notable examples:
| Compound Name | Similarity | Unique Features |
|---|---|---|
| Methyl 4-oxotetrahydrofuran-3-carboxylate | 0.97 | Contains a carboxylate group instead of nitrile |
| Ethyl 4-oxotetrahydrofuran-3-carboxylate | 0.97 | Similar structure but with ethyl substituent |
| Diethyl 2-methyl-3-oxosuccinate | 0.84 | Different core structure; includes oxosuccinate |
| Methyl 4-oxotetrahydro-2H-pyran-3-carboxylate | 0.83 | Pyran ring instead of tetrahydrofuran |
| 3-Acetyldihydrofuran-2(3H)-one | 0.83 | Contains an acetyl group; different reactivity |
These compounds highlight the uniqueness of 4-oxotetrahydrofuran-3-carbonitrile, particularly its specific functional groups that confer distinct chemical properties and potential applications .








